3-Chloro-2-(cyclopropylmethoxy)phenol
Description
3-Chloro-2-(cyclopropylmethoxy)phenol is a halogenated phenolic compound characterized by a chlorine substituent at the 3-position and a cyclopropylmethoxy group at the 2-position of the phenol ring. These substituents likely enhance stability and modulate solubility, making it a candidate for applications in medicinal chemistry or material science.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-chloro-2-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C10H11ClO2/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
ZWGKJXXBJGYPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-2-(cyclopropylmethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-chlorophenol with cyclopropylmethanol in the presence of a base, such as sodium hydroxide, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-2-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Scientific Research Applications
3-Chloro-2-(cyclopropylmethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The phenolic structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
4-[2-(Cyclopropylmethoxy)ethyl]phenol
This compound shares the cyclopropylmethoxy moiety but differs in substitution pattern (ethyl linkage at the 4-position). Its synthesis involves alkylation of 4-(2-hydroxyethyl)phenol with (bromomethyl)cyclopropane under strong basic conditions, yielding 95% purity .
(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol
A Schiff base with a chlorine atom at the 3-position and an imino-methyl group at the 2-position. The crystal structure (monoclinic, space group P2₁/c) reveals a planar geometry with a C=N bond length of 1.286 Å and weak intermolecular hydrogen bonding, contributing to its stability . Unlike 3-Chloro-2-(cyclopropylmethoxy)phenol, this compound’s bioactivity is attributed to its Schiff base functionality, which is known for metal coordination and antimicrobial properties .
2-[[(3-Chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol
This analog replaces the cyclopropylmethoxy group with a methoxy substituent and introduces a methyl group on the adjacent aromatic ring. The structural differences likely alter electronic distribution, reducing lipophilicity compared to this compound .
Physicochemical Properties
*Estimated data based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
